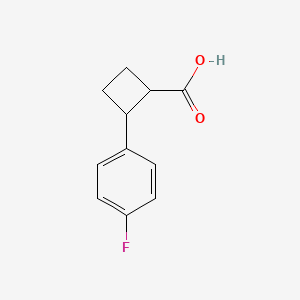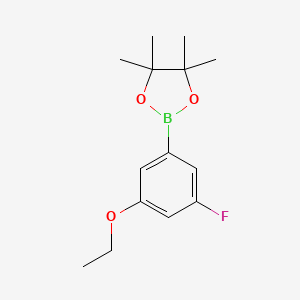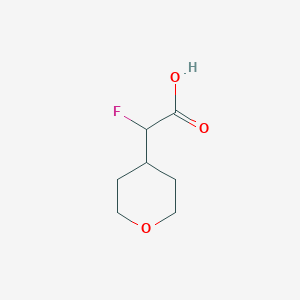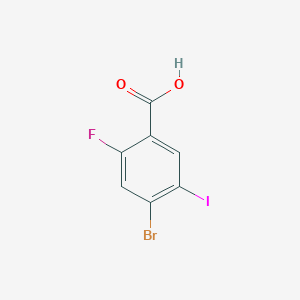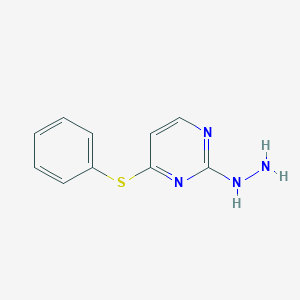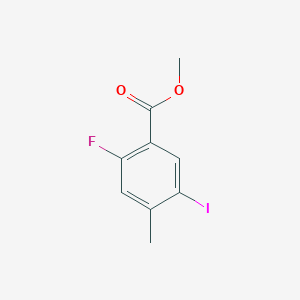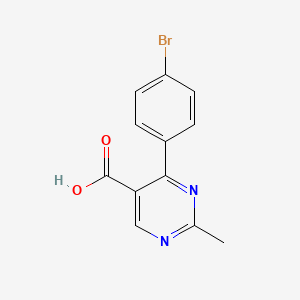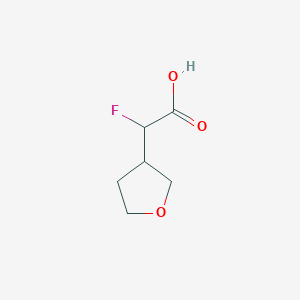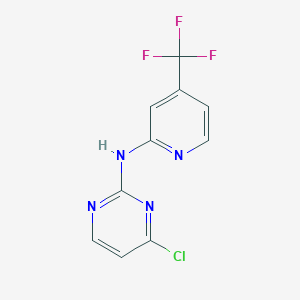
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Übersicht
Beschreibung
“4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Chemical Reactions Analysis
Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines, which are structurally similar to the compound you mentioned, are used in the agrochemical and pharmaceutical industries .
- They are used in the protection of crops from pests .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of Metal-Organic Frameworks (MOFs)
- Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) .
- MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- They are a very diverse group of materials with extremely high porosity and high surface area .
-
Antibacterial Activity
-
Preparation of (trifluoromethyl)pyridyllithiums
-
Synthesis of Methiodide Salts
-
Antiviral Activity
- Indole derivatives, which are structurally similar to the compound you mentioned, have shown antiviral activity .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A .
-
Fungicidal Activity
- A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template .
- The new compounds showed excellent fungicidal activity .
- Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L .
-
Preparation of Aminopyridines
-
Catalytic Ligand
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-7-2-4-16-9(17-7)18-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVCDQNORIBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173196 | |
| Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine | |
CAS RN |
1624261-34-2 | |
| Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



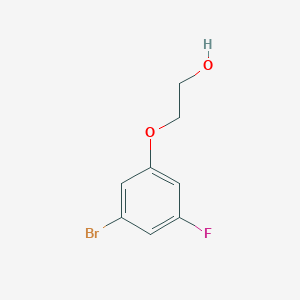
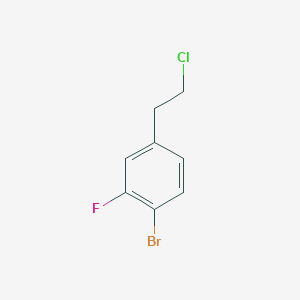
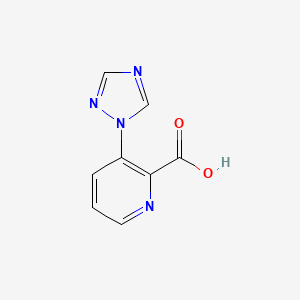
![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)
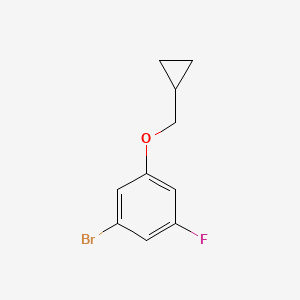
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)
